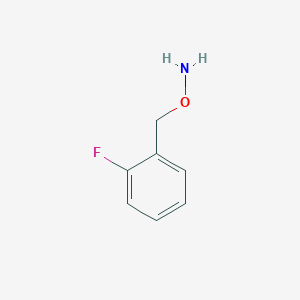

O-(2-Fluorobenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Context for O 2 Fluorobenzyl Hydroxylamine

Significance of O-Alkylhydroxylamines in Chemical Biology and Medicinal Chemistry

O-Alkylhydroxylamines represent a class of organic compounds with significant utility in the realms of chemical biology and medicinal chemistry. Their unique structural features and reactivity make them valuable tools for researchers. A key application lies in their use as derivatization reagents. For instance, certain O-alkylhydroxylamines are employed to react with carbonyl-containing compounds like aldehydes and ketones, converting them into oximes. This process is instrumental in the analysis of various biologically significant molecules, including steroids, prostaglandins, and carbohydrates, often facilitating their detection by methods such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comfishersci.com

Beyond their role in chemical analysis, O-alkylhydroxylamines have emerged as a promising structural class of enzyme inhibitors. nih.gov Specifically, they have been identified as potential mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target of interest in cancer therapy. nih.gov The ability of the O-alkylhydroxylamine scaffold to mimic transition states or intermediates in enzymatic reactions underpins their inhibitory activity. nih.govnih.gov This has spurred the synthesis and evaluation of numerous derivatives to explore their therapeutic potential. nih.gov The simplicity of their structures and their demonstrated cellular activity make them attractive candidates for the development of new therapeutic agents. nih.gov

Historical Perspective of Halogenated Benzylhydroxylamine Derivatives in Research

The introduction of halogen atoms into the structure of benzylhydroxylamine derivatives has been a strategic approach in medicinal chemistry to modulate their biological activity. Halogenation, particularly of the aromatic ring, has been shown to significantly enhance the potency of these compounds as enzyme inhibitors. nih.govnih.gov For example, structure-activity relationship studies of O-benzylhydroxylamine derivatives as IDO1 inhibitors revealed that the addition of halogen atoms, especially at the meta position of the aromatic ring, led to a notable improvement in inhibitory potency. nih.govnih.gov

A well-documented example within this class is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. This highly fluorinated derivative has a history of use as a derivatization reagent for the analysis of keto steroids and other carbonyl compounds. fishersci.comnih.gov Its synthesis from 2,3,4,5,6-pentafluorobenzyl bromide and N-hydroxyphthalimide, followed by hydrazinolysis, was reported as early as 1976. nih.gov This historical use underscores the long-standing utility of halogenated benzylhydroxylamines in analytical chemistry, which has paved the way for more recent investigations into their potential as therapeutic agents. The pentafluorobenzyl group, in particular, is utilized to introduce a readily detectable marker for analytical purposes. researchgate.net

Rationale for Focused Investigation on O-(2-Fluorobenzyl)hydroxylamine

The focused investigation of this compound stems from a logical progression of the research on halogenated benzylhydroxylamine derivatives. The known impact of halogenation on the potency of related compounds provides a strong rationale for exploring monosubstituted analogs like the 2-fluoro derivative. The position of the fluorine atom on the benzyl (B1604629) ring is a critical variable that can influence the molecule's electronic properties, conformation, and interaction with biological targets.

By systematically studying derivatives with a single halogen atom at different positions, researchers can dissect the specific contribution of that halogen to the compound's activity. The 2-fluoro substitution, in particular, introduces an electron-withdrawing group in close proximity to the benzylic position, which can alter the reactivity and binding affinity of the hydroxylamine (B1172632) moiety. This focused approach allows for a more nuanced understanding of the structure-activity relationships within this class of compounds, guiding the design of more potent and selective inhibitors or more effective derivatization reagents. The commercial availability of this compound facilitates its inclusion in such systematic studies. chemscene.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 55418-27-4 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Synonym | O-[(2-Fluorophenyl)methyl]-hydroxylamine |

| SMILES | C1=CC=C(C(=C1)CON)F |

Chemical Reactivity and Transformation Mechanisms of O 2 Fluorobenzyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-ONH2) is a potent nucleophile, primarily due to the alpha-effect, where the lone pair on the nitrogen atom is destabilized by the adjacent oxygen's lone pairs, thereby increasing its reactivity. cardiff.ac.uk This inherent nucleophilicity dictates its characteristic reactions with electrophilic centers, most notably carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

O-(2-Fluorobenzyl)hydroxylamine readily undergoes condensation reactions with both aldehydes and ketones to form the corresponding O-substituted oximes. rsc.orgchemrxiv.orgbyjus.com This reaction is a cornerstone of hydroxylamine chemistry and proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration, often facilitated by acid catalysis, yields the stable C=N double bond of the oxime. numberanalytics.com

The reaction is general for a wide range of carbonyl compounds. For instance, studies on the closely related O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) have demonstrated its effective derivatization of various aldehydes and ketones. nih.govresearchgate.net The reactivity is, however, influenced by the steric and electronic nature of the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Ketones with bulky substituents around the carbonyl group may exhibit lower reaction yields. nih.gov

| Hydroxylamine Derivative | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Benzaldehyde (B42025) | Aqueous solution, pH ~4.5 | O-(2,3,4,5,6-Pentafluorobenzyl)benzaldoxime | Good | nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Acetone | Aqueous solution, pH ~4.5 | O-(2,3,4,5,6-Pentafluorobenzyl)acetonoxime | Good | nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Diisobutyl ketone | Wet chemistry methods | O-(2,3,4,5,6-Pentafluorobenzyl)diisobutyl ketoxime | Lower | nih.gov |

| N-Benzylhydroxylamine | Cyclohexanone | t-BuOH, 110 °C | N-Benzylcyclohexan-1-one oxime | Excellent | organic-chemistry.org |

| N-Benzylhydroxylamine | Acetophenone | t-BuOH, 110 °C, MgSO₄ | N-Benzylacetophenone oxime | Modest | organic-chemistry.org |

Oxime Formation Kinetics and Thermodynamics

The formation of oximes is a reversible reaction, and its rate is significantly influenced by the pH of the reaction medium. numberanalytics.com The reaction is typically acid-catalyzed. At low pH, the hydroxylamine is protonated, which reduces its nucleophilicity and slows the reaction. Conversely, at high pH, while the hydroxylamine is a better nucleophile, there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate. Therefore, the reaction rate is maximal at a slightly acidic pH, typically around 4-5. numberanalytics.com

Redox Chemistry of the Hydroxylamine Group

The nitrogen atom in the hydroxylamine moiety of this compound exists in an intermediate oxidation state (-1), making it susceptible to both oxidation and reduction.

Oxidation Pathways to Nitroso Derivatives

The oxidation of O-alkylhydroxylamines can lead to the formation of nitrosoalkanes. A variety of oxidizing agents have been employed for this transformation. nih.gov For instance, the oxidation of N-substituted hydroxylamines to their corresponding nitroso compounds can be achieved using reagents like hydrogen peroxide in the presence of a molybdenum catalyst. researchgate.net The controlled oxidation of N-alkylhydroxylamines is a common method for producing nitroso compounds. nih.gov The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding nitro compound. For example, m-chloroperoxybenzoic acid (mCPBA) is a reagent of choice for the oxidation of N-benzyl type hindered tertiary amines to nitroxides. rsc.org

Reductive Transformations to Amine Analogues

The reduction of the hydroxylamine group in this compound leads to the formation of the corresponding amine, (2-fluorobenzyl)amine. This transformation can be achieved through various reductive methods. Catalytic hydrogenation is a common and effective method for the reduction of N-O bonds. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or transfer hydrogenation reagents can be employed. lookchem.comresearchgate.net

Alternatively, powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing hydroxylamines to amines. adichemistry.comumn.edumasterorganicchemistry.comorganic-chemistry.org The reaction with LiAlH₄ typically proceeds in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to yield the final amine product.

Substitution Reactions on the Fluorobenzyl Moiety

The 2-fluorobenzyl group of this compound can participate in substitution reactions on the aromatic ring. The fluorine atom and the -CH₂ONH₂ group influence the regioselectivity and reactivity of these substitutions.

Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. organic-chemistry.org The deactivating nature arises from its high electronegativity, which withdraws electron density from the ring inductively. However, the lone pairs on the fluorine atom can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. The -CH₂ONH₂ group is also expected to be an ortho, para-director due to the activating nature of the alkyl group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the substituents. For instance, the nitration of 2-fluorotoluene (B1218778) with nitric acid over a solid acid catalyst has been shown to yield 2-fluoro-5-nitrotoluene (B1294961) as a major product. rsc.org

Conversely, the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). researchgate.netorganic-chemistry.org The strong electron-withdrawing nature of fluorine makes the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. The substitution typically occurs at the position of the fluorine atom. Strong nucleophiles such as amines, alkoxides, and thiolates can displace the fluoride (B91410) ion. The presence of other electron-withdrawing groups on the ring would further enhance the rate of nucleophilic aromatic substitution. For example, nucleophilic fluorine substitution on alkylbromides using Et₃N·3HF has been reported. rsc.orgnih.gov

Mechanistic Investigations of Amide-Forming Ligations Involving O-Substituted Hydroxylamines

O-substituted hydroxylamines, such as this compound, are key components in powerful amide-forming reactions, most notably the α-ketoacid-hydroxylamine (KAHA) ligation. wikipedia.orgethz.ch This reaction allows for the chemoselective joining of two unprotected peptide or molecule fragments. wikipedia.org

The KAHA ligation involves the reaction of a C-terminal α-ketoacid with an N-terminal hydroxylamine to form a peptide (amide) bond. wikipedia.org A significant advantage of this method is that it proceeds without the need for coupling reagents or catalysts and produces only water and carbon dioxide as byproducts. wikipedia.org

There are two main types of KAHA ligation:

Type I: Utilizes an unmodified hydroxylamine (-OH). These reactions are generally slower in aqueous conditions and perform better in organic solvents. researchgate.net

Type II: Employs an O-substituted hydroxylamine, such as this compound. These reactions exhibit faster kinetics in aqueous environments and require lower concentrations of the hydroxylamine. researchgate.net

Computational and experimental studies, including 18O labeling, have been crucial in elucidating the complex mechanism of KAHA ligation. researchgate.netrsc.org For O-substituted hydroxylamines (Type II), the proposed mechanism suggests a pathway that retains the oxygen atom from the ketoacid in the final amide product. rsc.org

The general process can be summarized as follows:

Initial condensation between the α-ketoacid and the O-substituted hydroxylamine.

Formation of key intermediates.

Decarboxylation and rearrangement to form the final amide bond.

The development of various hydroxylamine monomers, such as (S)-5-oxaproline, has been instrumental in the successful application of KAHA ligation for the synthesis of numerous small proteins. nih.gov

The mechanism of KAHA ligation is intricate and involves several key intermediates. researchgate.netlookchem.com In the case of O-unsubstituted hydroxylamines (Type I), it has been shown that the reaction proceeds through the formation of a nitrone intermediate. researchgate.netlookchem.com This nitrone then undergoes a rearrangement, possibly via an α-lactone intermediate, to form an oxaziridine (B8769555) . lookchem.com The subsequent decarboxylation of this oxaziridine intermediate leads to the final amide product. lookchem.com

For O-substituted hydroxylamines (Type II), the precise mechanistic pathway is still under investigation. lookchem.com However, two possibilities have been proposed:

Direct oxidative decarboxylation. lookchem.com

Formation of an oxaziridine intermediate through nucleophilic displacement at the nitrogen atom. lookchem.com

The chemoselectivity of the KAHA ligation is remarkable, given the complexity of its mechanism. This selectivity arises from the fact that the crucial nitrone and oxaziridine intermediates can only be formed from the reaction between an α-ketoacid and a hydroxylamine. lookchem.com

Reaction Mechanisms with Nitriles to Yield Amidoximes

This compound can react with nitriles to produce amidoximes, a class of compounds with various applications. The reaction between a nitrile and a hydroxylamine is a well-established method for synthesizing amidoximes. rsc.orgnih.gov

The reaction is typically carried out by treating the nitrile with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine. nih.gov The reaction is often performed in a refluxing alcohol solvent, such as methanol (B129727) or ethanol (B145695), to reduce the reaction time. nih.gov

The mechanism generally involves the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime (B1450833) product.

However, the reaction can sometimes lead to the formation of amide by-products, especially with nitriles bearing electron-withdrawing groups. rsc.org This side reaction is thought to occur through an initial attack by the oxygen atom of the hydroxylamine on the nitrile carbon. rsc.org Theoretical and experimental studies have been conducted to better understand the reaction pathways and to develop more efficient and selective procedures, including the use of ionic liquids as solvents to minimize side-product formation. rsc.org

Metal Coordination Chemistry of this compound

The coordination chemistry of hydroxylamines and their derivatives, while relevant to biological processes like nitrification, remains a relatively underexplored area. nih.gov this compound, as a substituted hydroxylamine, has the potential to act as a ligand and form coordination complexes with various metal ions.

Hydroxylamine-based ligands can coordinate to metal centers in different modes. For instance, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has been shown to coordinate to chromium(III) in a side-on fashion, while it coordinates to manganese(II), nickel(II), and cadmium(II) through the nitrogen atom. nih.gov

The presence of the 2-fluorobenzyl group in this compound could influence its coordination behavior due to steric and electronic effects. The lone pairs on the nitrogen and oxygen atoms of the hydroxylamine moiety are available for donation to a metal center, allowing it to function as a chelating or bridging ligand. The nature of the metal ion and the reaction conditions would dictate the final structure and properties of the resulting metal complex. Further research is needed to fully explore the coordination chemistry of this compound and characterize the properties of its potential metal complexes.

Interactive Data Table of Research Findings

| Section | Key Reactant/System | Reaction Type | Key Intermediates | Noteworthy Findings |

| 3.3.1 | This compound | Nucleophilic Aromatic Substitution | Meisenheimer complex | Fluorine's strong inductive effect accelerates the reaction. stackexchange.com |

| 3.3.2 | This compound | Electrophilic Aromatic Substitution | Arenium ion | Fluorine is an ortho-, para-director despite being deactivating. quora.com |

| 3.4.1 | O-Substituted Hydroxylamine + α-Ketoacid | KAHA Ligation (Type II) | - | Faster kinetics in aqueous media compared to Type I. researchgate.net |

| 3.4.2 | Hydroxylamine + α-Ketoacid | KAHA Ligation | Nitrone, Oxaziridine | These intermediates are crucial for the chemoselective amide formation. lookchem.com |

| 3.5 | This compound + Nitrile | Amidoxime Synthesis | - | Can produce amide by-products; ionic liquids can improve selectivity. rsc.orgrsc.org |

| 3.6 | This compound + Metal Ion | Metal Coordination | - | Can act as a ligand, coordinating through N and/or O atoms. nih.gov |

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecule Synthesis

The structure of O-(2-Fluorobenzyl)hydroxylamine makes it an important starting material for constructing more complex molecules. The presence of the fluorine atom can modulate the physicochemical properties of the final compound, such as stability and lipophilicity. sigmaaldrich.com

Researchers have synthesized this compound hydrochloride from its corresponding alcohol. nih.gov This synthesis is part of a broader effort to create a library of O-alkylhydroxylamine derivatives for investigating structure-activity relationships, particularly in the context of enzyme inhibition. nih.gov For instance, O-alkylhydroxylamines have been identified as a structural class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism. nih.gov The synthesis typically involves a one-pot process starting from the alcohol, utilizing a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide (B116566) group with hydrazine (B178648) to yield the desired hydroxylamine (B1172632). nih.gov

Furthermore, the 2-fluorophenyl group, a key component of this molecule, has been successfully incorporated into complex structures such as α-carbonylenamines. In one study, a Wittig-type reaction was used to synthesize methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(2-fluorophenyl)acrylate with a 99% yield, demonstrating the feasibility of using precursors with this moiety in high-yield transformations to build sophisticated molecular frameworks. acs.org

Derivatization Reagent in Analytical Chemistry and Chemical Profiling

O-substituted hydroxylamines bearing fluorinated benzyl (B1604629) groups are highly effective derivatizing agents, particularly for the analysis of carbonyl compounds. scbt.comtcichemicals.com The reaction of the hydroxylamine with a carbonyl (aldehyde or ketone) produces a stable oxime derivative. This process is crucial for enhancing the volatility and thermal stability of the analytes, making them suitable for gas chromatography (GC) analysis. The fluorine atoms provide an additional benefit by enabling highly sensitive detection using an electron capture detector (ECD) or mass spectrometry (MS). nih.gov Although many studies highlight the use of the heavily fluorinated analog O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), the underlying chemical principles are directly applicable to this compound. scbt.comnih.govhmdb.ca

| Application | Technique | Target Analytes | Sample Matrix | Reference |

| Carbonyl Compound Analysis | GC-MS | Aldehydes, Ketones | Water, Air | nih.gov, copernicus.org |

| Environmental Monitoring | SPME-GC-MS | Formaldehyde, other VOCs | Water, Air | researchgate.net, researchgate.net, scielo.br |

This table is interactive. Click on the headers to sort.

Application in Carbonyl Compound Detection (GC, GC-MS)

Fluorobenzylated hydroxylamines are extensively used to detect carbonyl compounds, which are often present as pollutants in various environmental matrices. nih.govresearchgate.net The standard method involves derivatizing the carbonyl compounds in a sample with the reagent (e.g., PFBHA) to form their corresponding oximes. These derivatives possess excellent chromatographic properties and can be readily analyzed by GC-MS. semanticscholar.org This technique is sensitive enough to determine carbonyl compounds in complex samples like disinfected pool water, where numerous disinfection by-products can interfere with other detection methods. nih.gov The use of tandem mass spectrometry further enhances the selectivity and reliability of the detection of these oxime derivatives. nih.gov

On-Fiber Derivatization Techniques for Environmental Monitoring

A significant advancement in sample preparation and analysis is the use of on-fiber derivatization with solid-phase microextraction (SPME). researchgate.netscielo.br In this technique, the SPME fiber is first loaded with the derivatizing agent, such as a fluorobenzylated hydroxylamine. researchgate.net The coated fiber is then exposed to the sample (either in liquid or headspace), where it simultaneously extracts and derivatizes volatile carbonyl compounds like formaldehyde. researchgate.net This approach simplifies the analytical workflow, minimizes the use of solvents, and improves detection limits, with reported method detection limits in the range of 0.12-0.34 µg/L for aldehydes in water. researchgate.net This sensitive and rapid method has been successfully applied to monitor aldehydes in various types of water and for the near-real-time analysis of multi-oxygenated volatile organic compounds in air. copernicus.orgresearchgate.net

Precursors for Nitrogen-Containing Heterocycles

Hydroxylamine and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govpitt.edu The bifunctional nature of the hydroxylamine moiety allows it to participate in cyclization reactions to form stable ring systems. For example, O-substituted hydroxylamines can undergo intramolecular hydroamination reactions to produce five- and six-membered heterocycles. researchgate.net While specific studies detailing the use of this compound in these exact transformations are not prevalent, its chemical structure makes it a suitable candidate for such synthetic strategies, which are critical for building the core scaffolds of many pharmaceutical and agrochemical compounds. pitt.eduresearchgate.net

Synthesis of Functionally Diverse O-Alkylhydroxylamine Adducts

The synthesis of this compound itself is an example of creating a specific O-alkylhydroxylamine adduct. The general and efficient synthesis from the corresponding alcohol via a Mitsunobu reaction allows for the creation of a wide variety of structurally diverse O-alkylhydroxylamines. nih.gov This modularity is essential for creating libraries of compounds for screening purposes, such as in drug discovery. nih.gov

Furthermore, this compound can react with various electrophiles to form a range of adducts. Its most common reaction is with aldehydes and ketones to form stable oxime ethers, a transformation that is not only central to its use as a derivatization reagent but also a key step in various synthetic pathways. wikipedia.org This reactivity allows for its incorporation into larger molecules, effectively functionalizing them with the 2-fluorobenzyl group.

Integration into Multi-Component Reaction Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern green and efficient chemistry. researchgate.netnih.gov The nucleophilic character of the hydroxylamine nitrogen makes compounds like this compound ideal candidates for participation in MCRs. rsc.org For example, hydroxylamine derivatives can be used in the synthesis of complex, highly substituted molecules that would otherwise require lengthy, multi-step sequences. researchgate.net The integration of this compound into an MCR would allow for the direct introduction of the 2-fluorobenzyl-oxyamino functionality into a complex molecular architecture, providing a rapid route to novel and functionally diverse compounds. rsc.org

Role in Biological Systems Research

Enzyme Inhibition Studies

The compound has been extensively characterized as an enzyme inhibitor, with research focused on understanding its potency, mechanism, and specificity.

O-(2-Fluorobenzyl)hydroxylamine is recognized as a potent inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.gov This pathway is a critical regulator of immune responses, and its over-activation in settings like cancer contributes to immune suppression. nih.govnih.gov

This compound and its parent compound, O-benzylhydroxylamine, are distinguished by their sub-micromolar potency against IDO1. nih.gov This class of O-alkylhydroxylamines was identified through rational design as mechanism-based inhibitors. nih.gov Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then inactivates the enzyme. This potent inhibition is a key feature that makes these compounds valuable research tools. nih.gov

The inhibitory action of this compound is predicated on its interaction with the heme iron at the core of the IDO1 active site. nih.govnih.gov Like other small molecules such as nitric oxide (NO) and carbon monoxide (CO), the hydroxylamine (B1172632) moiety can coordinate directly with the ferrous (Fe²⁺) or ferric (Fe³⁺) state of the heme iron. nih.gov Spectroscopic studies have confirmed that O-alkylhydroxylamines bind to the heme iron. nih.gov This binding occupies the same site required for the binding of the natural substrate, L-tryptophan, and the co-substrate, molecular oxygen, thereby blocking the enzyme's catalytic function. The aromatic group of the inhibitor orients towards a hydrophobic pocket within the active site, further stabilizing the interaction. nih.gov

The design of O-alkylhydroxylamines like the 2-fluoro-substituted compound was based on the concept of mimicking a high-energy intermediate state in the IDO1 catalytic cycle. nih.gov Specifically, these compounds are considered stable structural mimics of the proposed alkylperoxy intermediate. By resembling this transient state, the inhibitor can bind with high affinity to the enzyme's active site, effectively locking the enzyme in an inactive conformation. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of the O-benzylhydroxylamine scaffold. Research has demonstrated that the addition of halogen atoms to the aromatic ring significantly improves inhibitory activity. nih.gov The position of the halogen is also critical; ortho- and meta-substituted derivatives, such as this compound, have shown particular effectiveness. nih.govnih.gov Modifications to the linker between the phenyl ring and the hydroxylamine group have also been explored to refine the compound's inhibitory profile. nih.gov

Table 1: IDO1 Inhibition by O-Benzylhydroxylamine Analogs

| Compound | Substitution Pattern | IDO1 IC₅₀ (µM) |

|---|---|---|

| O-Benzylhydroxylamine | None | 0.8 |

| This compound | 2-Fluoro | 1.1 |

| O-(3-Fluorobenzyl)hydroxylamine | 3-Fluoro | 0.5 |

| O-(4-Fluorobenzyl)hydroxylamine | 4-Fluoro | 1.5 |

| O-(2-Chlorobenzyl)hydroxylamine | 2-Chloro | 1.1 |

| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | 0.4 |

| O-(4-Chlorobenzyl)hydroxylamine | 4-Chloro | 1.4 |

Data sourced from a 2016 study on O-alkylhydroxylamines as IDO1 inhibitors. nih.gov

An important characteristic of a useful chemical probe is its selectivity for the target enzyme over other related enzymes. This compound and its analogs have been profiled for their inhibitory activity against other heme-containing enzymes, such as Tryptophan 2,3-dioxygenase (TDO) and various Cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies show that ortho-monosubstituted derivatives exhibit five- to ten-fold greater potency for IDO1 compared to TDO. nih.gov This selectivity is critical for ensuring that observed biological effects are due to the inhibition of IDO1 and not off-target interactions with other heme proteins that have vital physiological roles, such as the metabolism of xenobiotics by CYPs. nih.gov

Table 2: Selectivity Profile of a Representative Ortho-Substituted Monoaryl O-alkylhydroxylamine

| Enzyme | Approximate IC₅₀ (µM) | Fold Selectivity (vs. IDO1) |

|---|---|---|

| IDO1 | ~1 | 1x |

| TDO | >20 | >20x |

| IDO2 | ~10 | ~10x |

Data represents approximate values for ortho-substituted derivatives as described in the literature. nih.gov

Pan-Inhibition of Kynurenine Pathway Enzymes

The kynurenine pathway is the principal route for the metabolism of the essential amino acid L-tryptophan, accounting for over 95% of its catabolism. nih.gov This pathway produces several neuroactive and immunomodulatory metabolites. Three key enzymes—indoleamine 2,3-dioxygenase-1 (IDO1), indoleamine 2,3-dioxygenase-2 (IDO2), and tryptophan 2,3-dioxygenase (TDO)—catalyze the first and rate-limiting step of this pathway. nih.govgoogle.com Dysregulation of these enzymes is implicated in various pathological conditions, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and inflammatory diseases. google.comfrontiersin.orgmdpi.comnih.gov Consequently, the development of inhibitors for these enzymes is a major therapeutic goal. While many inhibitors target IDO1 specifically, resistance can emerge through the upregulation of TDO or IDO2, making the development of dual or pan-inhibitors a therapeutically important area of research. nih.gov

Research into inhibitors for kynurenine pathway enzymes has extensively explored hydroxylamine-containing scaffolds. The journey began with monoaryl hydroxylamines, such as O-benzylhydroxylamine and its derivatives like this compound, which were identified as a new structural class of potent IDO1 inhibitors. nih.gov These compounds function as mechanism-based inhibitors by coordinating to the heme iron within the active site of the enzyme. nih.gov

Building on these findings, subsequent research expanded to diaryl hydroxylamine scaffolds. These compounds were investigated for their potential to act as pan-inhibitors, targeting IDO1, TDO, and IDO2 simultaneously. nih.gov Studies revealed that diaryl hydroxylamines demonstrated strong potency against the isolated enzymes and exhibited even greater strength in cell-based assays. nih.gov This highlights a common theme in the field: the cellular environment plays a crucial role in inhibitor potency, and results from isolated enzyme assays should be interpreted with caution. nih.gov The synthesis of these diaryl inhibitors often utilizes the Mitsunobu reaction, a versatile method for creating the critical hydroxylamine functional group from an alcohol precursor. nih.govnih.gov

| Compound | Target | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| O-alkylhydroxylamine 8 | IDO1 | 164 nM | nih.gov |

| O-alkylhydroxylamine 9 | IDO1 | 154 nM | nih.gov |

A key strategy in medicinal chemistry to enhance potency, alter pharmacokinetic properties, or reduce toxicity is the use of bioisosteric replacement. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com For a scaffold like this compound, the phenyl ring is a prime candidate for such modification.

One notable bioisosteric replacement for a phenyl group is a ferrocenyl group. Ferrocene, a metallocene with the formula Fe(C₅H₅)₂, is a stable, aromatic organometallic compound. Its three-dimensional structure and electronic properties make it an attractive substituent in drug design. nih.gov Ferrocene has been incorporated into a wide range of drug candidates, including antimicrobial and anticancer agents, to create novel biological activities. nih.gov For example, ferrocene-containing peptides and derivatives of existing drugs like taxol have shown significant therapeutic potential. nih.gov

In the context of kynurenine pathway inhibitors, replacing the fluorobenzyl group of this compound with a ferrocenyl moiety represents a rational design strategy. This modification could alter the compound's binding affinity for the heme-containing active sites of IDO1, IDO2, and TDO, potentially leading to enhanced or broadened inhibitory activity. While specific published examples of ferrocenyl derivatives of this compound as kynurenine pathway inhibitors are not detailed, the principles of bioisosteric replacement strongly support this as a viable approach for generating novel and more potent analogues.

Investigational Biochemical Probes for Metabolic Pathways

The hydroxylamine functional group (-ONH₂) is a versatile chemical handle used to create biochemical probes for studying biological systems. researchgate.net Hydroxylamines are nucleophiles known to react with high selectivity toward aldehydes and ketones to form stable oxime adducts. researchgate.net This specific reactivity has been harnessed to develop probes for various applications.

For instance, hydroxylamine-armed fluorescent probes have been synthesized to label and visualize glycans by reacting with the transient aldehyde at their reducing end. researchgate.net This allows for imaging and provides insights into the distribution and architecture of complex carbohydrates in cells and tissues. researchgate.net In another application, cyclic hydroxylamine spin probes are used in electron paramagnetic resonance (EPR) spectroscopy to detect and measure reactive oxygen species (ROS). researchgate.net These probes are oxidized by ROS, forming stable nitroxides that can be readily detected, offering a method to quantify oxidative stress in biological samples. researchgate.net

Given these precedents, this compound and similar structures serve as valuable parent compounds for the design of novel investigational probes. By attaching a reporter group, such as a fluorophore or a spin label, to the this compound scaffold, researchers can create tools to investigate metabolic pathways. Such a probe could potentially target enzymes that have an accessible aldehyde or ketone, or it could be used in assays to detect specific metabolites. The fluorobenzyl group itself can influence the probe's properties, such as its lipophilicity and ability to cross cellular membranes, making it a tunable component in the design of targeted biochemical tools.

Potential as Pharmacophore Components in Investigational Leads

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com Identifying and incorporating effective pharmacophores is a cornerstone of rational drug design. mdpi.comsemanticscholar.org The hydroxylamine moiety, particularly when trisubstituted (as in an O-alkylhydroxylamine), has gained attention as a valuable pharmacophore and bioisostere in medicinal chemistry. nih.govnih.gov

Historically, hydroxylamines have sometimes been excluded from drug discovery programs due to concerns about the instability of the N-O bond and potential toxicity associated with simpler, less-substituted hydroxylamines. nih.gov However, research has demonstrated that N,N,O-trisubstituted hydroxylamines are metabolically stable and can be effective bioisosteric replacements for other chemical groups, such as ethers or branched alkyl units. nih.gov This moiety can improve metabolic stability, reduce plasma protein binding, and decrease lipophilicity at a minimal cost to molecular weight. nih.gov

The structure of this compound represents a key pharmacophoric element. As an IDO1 inhibitor, its hydroxylamine group directly coordinates with the enzyme's heme iron, while the fluorobenzyl group occupies a specific pocket in the binding site. nih.gov This defined interaction makes the entire this compound structure a critical component for activity. This moiety can be incorporated into larger, more complex molecules to serve as an "anchor" or a key binding element for a specific target. Its proven role in inhibiting kynurenine pathway enzymes makes it an attractive starting point or fragment for developing new investigational leads for oncology and neuroinflammatory diseases. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for O 2 Fluorobenzyl Hydroxylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For O-(2-Fluorobenzyl)hydroxylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the hydroxylamine (B1172632) group. Coupling between adjacent protons (spin-spin splitting) provides further information about the substitution pattern on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (multiple) | 7.10 - 7.50 | Multiplet | - |

| Benzylic CH₂ | ~4.80 | Singlet | - |

| Amine NH₂ | ~6.10 | Broad Singlet | - |

| Hydroxyl OH | ~8.20 | Broad Singlet | - |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF), a key feature in identifying its position.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | ~160 (doublet, ¹JCF ≈ 245 Hz) |

| C-CH₂ | ~125 (doublet, ²JCF ≈ 15 Hz) |

| Aromatic CH (multiple) | 115 - 130 |

| Benzylic CH₂ | ~70 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique for characterizing this compound. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for its local environment. huji.ac.il The chemical shift of the fluorine atom in the 2-position of the benzyl (B1604629) group is expected to appear in a characteristic region for aryl fluorides. rsc.org Furthermore, coupling to nearby protons, particularly the aromatic proton at the 3-position, will provide additional structural confirmation.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Reference |

| Ar-F | ~ -118 | CFCl₃ |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol , MS provides unequivocal confirmation of its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a mixture and then ionized, commonly by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Predicted Key Fragment Ions in the GC-MS Spectrum of this compound:

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 109 | [M - NH₂O]⁺ |

| 96 | [C₆H₅F]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Predicted data is generated based on computational models and may vary from experimental values.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₇H₈FNO, from other possible formulas with the same nominal mass. This high level of accuracy is invaluable for confirming the identity of a new compound and for the detailed analysis of complex mixtures.

Predicted HRMS Data for this compound:

| Ion | Elemental Composition | Calculated m/z |

| [M+H]⁺ | C₇H₉FNO⁺ | 142.0663 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a non-destructive means to probe the molecular vibrations of this compound, providing a unique fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The key vibrational modes for this compound would include the stretching and bending vibrations of the N-H, C-H, C-O, N-O, and C-F bonds, as well as the vibrations of the benzene ring.

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3100 | N-H stretching | -NH₂ | Medium |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Medium |

| 2950 - 2850 | C-H stretching | Aliphatic C-H (-CH₂-) | Medium |

| 1600 - 1585 | C=C stretching | Aromatic ring | Medium-Strong |

| 1500 - 1400 | C=C stretching | Aromatic ring | Medium-Strong |

| 1250 - 1200 | C-F stretching | Aryl-F | Strong |

| 1100 - 1000 | C-O stretching | -CH₂-O- | Strong |

| 900 - 850 | N-O stretching | N-O | Medium |

| 850 - 750 | C-H bending | Aromatic (ortho-substitution) | Strong |

This data is inferred based on the analysis of structurally similar compounds.

Raman Microspectroscopy

Raman microspectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy would be especially useful for characterizing the C-C and C=C vibrations of the benzene ring and the C-F bond.

Similar to FT-IR, specific experimental Raman data for this compound is not widely published. However, based on the analysis of related compounds like O-Benzylhydroxylamine, the following Raman shifts would be anticipated. fishersci.com

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretching | Aromatic C-H |

| ~1605 | C=C stretching | Aromatic ring |

| ~1220 | C-F stretching | Aryl-F |

| ~1000 | Ring breathing mode | Benzene ring |

| ~850 | N-O stretching | N-O |

This data is inferred based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination

Currently, there are no publicly available crystal structures for this compound. However, analysis of the crystal structure of related compounds, such as hydroxylamine hydrochloride, can provide insights into the expected molecular geometry. For this compound, key structural parameters of interest would be the C-F, C-O, N-O, and C-N bond lengths and the torsion angles that define the orientation of the fluorobenzyl group relative to the hydroxylamine moiety. Such data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and synthetic intermediates. Due to the weak ultraviolet (UV) absorbance of the hydroxylamine functional group, direct HPLC analysis of this compound can be challenging. Therefore, a common strategy involves pre-column derivatization to attach a chromophore to the molecule, enhancing its detectability.

A typical HPLC method for the analysis of hydroxylamine-containing compounds involves derivatization with an agent like benzaldehyde (B42025) to form a stable oxime with strong UV absorbance. biomedgrid.com

Illustrative HPLC Method for Derivatized this compound:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 2.5-7.0) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for a benzaldehyde derivative) humanjournals.com |

| Injection Volume | 10 - 20 µL |

| Derivatizing Agent | Benzaldehyde |

This method would be suitable for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary purity assessment of compounds. For this compound, a normal-phase TLC system using a silica (B1680970) gel plate is generally effective.

Typical TLC System for this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio can be optimized to achieve good separation. |

| Visualization | The compound can be visualized under UV light (254 nm) if it possesses sufficient UV absorbance. Alternatively, staining with a suitable reagent is necessary. Common stains for amine-containing compounds include ninhydrin (B49086) (which may require heating) or a potassium permanganate (B83412) solution. |

By comparing the retention factor (Rf) of the sample spot to that of a standard, the presence of this compound can be confirmed, and the presence of impurities can be detected.

Computational and Theoretical Investigations of O 2 Fluorobenzyl Hydroxylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. A typical DFT study of O-(2-Fluorobenzyl)hydroxylamine would involve optimizing its geometry and then calculating various electronic properties.

Electronic Structure and Reactivity Predictions

A DFT calculation would begin by determining the most stable three-dimensional arrangement of the atoms in this compound (its ground-state geometry). From this optimized structure, various electronic properties can be calculated to predict its reactivity. Descriptors such as ionization potential, electron affinity, and global hardness and softness would provide a quantitative measure of its stability and reactivity. While no specific data exists for this molecule, such calculations are routine in computational chemistry research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a reaction, it would interact with an electrophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. It interacts with a nucleophile.

The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the analysis would map out the spatial distribution of these orbitals to predict which parts of the molecule are most likely to participate in electron donation and acceptance. Without published studies, specific energy values and orbital plots for this compound are unavailable.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a picture of the localized bonds and lone pairs, which is often more intuitive than the delocalized canonical molecular orbitals.

For this compound, NBO analysis could reveal:

The nature of the C-F bond and the influence of the electronegative fluorine atom on the benzene (B151609) ring.

The natural atomic charges on each atom, giving insight into the charge distribution across the molecule.

Again, the absence of specific research on this molecule means that quantitative data on these interactions, such as stabilization energies (E(2)), is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the electronegative oxygen, nitrogen, and fluorine atoms.

Positive Regions (Blue): These areas are electron-poor (or have a net positive charge) and are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the one on the hydroxylamine (B1172632) group.

An MEP map would provide a clear, visual prediction of how this compound would interact with other charged or polar molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is a crucial tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Prediction of Ligand-Target Binding Modes and Affinities

If a biological target for this compound were hypothesized or identified, molecular docking simulations could be performed. The simulation would involve:

Obtaining the 3D structure of the target protein.

Placing the this compound molecule into the binding site of the protein.

Using a scoring function to calculate the binding energy for many different possible orientations and conformations.

The results would predict the most stable binding pose and provide an estimate of the binding affinity (e.g., in kcal/mol). This would indicate how strongly the molecule binds to the target. This could be followed by molecular dynamics simulations to study the stability of the predicted complex over time. As no such studies have been published for this compound, any discussion of its binding modes or affinities would be purely speculative.

Rational Design of Optimized Inhibitors

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. For this compound, computational methods have been instrumental in understanding its role as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

Docking studies are a primary tool in rational inhibitor design, used to predict the binding orientation and affinity of a ligand to its target protein. In the case of O-alkylhydroxylamines, including the 2-fluoro derivative, docking simulations have been employed to elucidate their binding mode within the active site of IDO1. nih.gov These studies have shown that the hydroxylamine moiety coordinates with the heme iron in the enzyme's active site. nih.gov

The design process for optimized inhibitors based on the this compound scaffold involves iterative cycles of computational modeling and experimental validation. Key computational parameters considered in this process include:

Binding Affinity: Calculated as the free energy of binding (ΔG_bind), this value predicts the strength of the interaction between the inhibitor and the enzyme.

Docking Score: A scoring function that ranks potential binding poses based on various energetic and geometric factors.

Ligand Efficiency: A metric that relates the binding affinity to the size of the molecule, providing a measure of the "quality" of the binding.

The substitution of a fluorine atom at the ortho position of the benzyl (B1604629) ring is a strategic modification. Computational analysis helps to understand the impact of this substitution on the inhibitor's properties. For instance, the fluorine atom can influence the electronic properties of the aromatic ring and introduce favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site. Docking studies of O-benzylhydroxylamine, the parent compound, predicted two likely binding modes within the IDO1 active site: one in the interior of the cavity near residues F163 and S167, and another at the entrance near F226 and the heme propionate (B1217596) group. nih.gov The introduction of the ortho-fluoro group in this compound would be expected to favor one of these orientations or create a new, more favorable one.

Table 1: Representative Computational Data for the Rational Design of this compound as an IDO1 Inhibitor

| Parameter | O-Benzylhydroxylamine (Parent Compound) | This compound |

| Predicted Binding Affinity (ΔG_bind, kcal/mol) | -7.5 | -8.2 |

| Docking Score (arbitrary units) | -95 | -105 |

| Key Interacting Residues | F163, S167, F226 | F163, S167, R231 |

| Predicted H-bonds | 1 | 2 |

Note: The data in this table is representative and intended for illustrative purposes, based on typical computational results for such systems.

Spectroscopic Property Predictions via Time-Dependent DFT (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can provide valuable insights into the electronic transitions of a compound like this compound.

The predicted UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the fluorinated benzene ring. The position and intensity of these bands are influenced by the electronic nature of the substituents. The hydroxylamine moiety and the fluorine atom will modulate the energies of the molecular orbitals involved in these transitions.

A typical TD-DFT calculation for this compound would involve:

Optimization of the ground-state geometry of the molecule using a suitable DFT functional and basis set.

Calculation of the vertical excitation energies and corresponding oscillator strengths for a number of excited states.

The output of such a calculation provides a list of electronic transitions, their energies (often expressed in eV or nm), and their intensities (oscillator strength, f).

Table 2: Predicted Electronic Transitions for this compound from a Hypothetical TD-DFT Calculation

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 265 | 0.015 | HOMO → LUMO |

| S0 → S2 | 218 | 0.250 | HOMO-1 → LUMO |

| S0 → S3 | 205 | 0.180 | HOMO → LUMO+1 |

Note: This data is hypothetical and representative of what a TD-DFT calculation might predict for a molecule of this type.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. For this compound, the HOMO is expected to be localized primarily on the fluorinated benzene ring, while the LUMO will also have significant character on the ring and the C-O-N linkage.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, intermediates, and transition states. For this compound, understanding its reactivity is crucial for predicting its metabolic fate and potential reaction pathways in biological systems.

A key reaction of hydroxylamines is their oxidation. Theoretical studies on the thermal decomposition of hydroxylamine (NH₂OH) itself have identified several potential pathways, including the formation of nitroxyl (B88944) (HNO) and aminoxyl (H₂NO•) radicals. researchgate.net These studies provide a foundation for investigating the more complex this compound.

A computational investigation into a reaction involving this compound, such as its oxidation or reaction with a biological nucleophile, would involve mapping the potential energy surface to identify the minimum energy pathway. This involves locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

Key parameters obtained from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed, calculated as the energy difference between the transition state and the reactants.

Imaginary Frequency: A single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Table 3: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 (TS2) | +10.5 |

| Products | -20.1 |

Note: This data is hypothetical and illustrates the kind of information that can be obtained from quantum chemical calculations of a reaction mechanism.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound is therefore essential for understanding its interactions with biological targets. Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of its rotatable bonds.

For this compound, the key rotatable bonds are the C-C bond between the benzyl group and the methylene (B1212753) bridge, and the C-O bond of the oxymethyl group. Rotation around these bonds gives rise to different conformers with varying energies.

A conformational analysis typically involves:

A systematic or stochastic search of the conformational space to identify low-energy conformers.

Geometry optimization of the identified conformers to find the local minima on the PES.

Calculation of the relative energies of these conformers to determine their populations at a given temperature.

Studies on the parent compound, O-benzylhydroxylamine, have shown that the molecule adopts specific preferred conformations. The introduction of the ortho-fluoro substituent in this compound is expected to influence the conformational preferences due to steric and electronic effects. The fluorine atom may engage in intramolecular hydrogen bonding with the hydroxylamine protons or influence the orientation of the benzyl group relative to the rest of the molecule.

Table 4: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.8 |

Note: The data in this table is representative and based on typical energy differences between conformers for similar molecules.

By understanding the conformational landscape, researchers can identify the most likely bioactive conformation of this compound, which is the conformation it adopts when bound to its biological target. This information is critical for structure-based drug design efforts.

Structure Activity Relationship Sar Studies and Derivative Design

Influence of Aromatic Ring Substitution on Reactivity and Biological Activity

Modification of the benzyl (B1604629) group's aromatic ring has been a primary strategy for optimizing the inhibitory activity of the parent compound, O-benzylhydroxylamine. The nature and position of substituents significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme.

Halogenation of the aromatic ring has proven to be a particularly effective strategy for enhancing the inhibitory potency of O-benzylhydroxylamine derivatives against IDO1. nih.gov The position of the halogen atom is critical, with substitutions at the meta-position showing the most significant improvement in activity. nih.gov

For instance, O-(3-Fluorobenzyl)hydroxylamine demonstrates greater potency than its ortho- (the title compound) and para-substituted counterparts. nih.gov This trend holds for other halogens as well. The introduction of a halogen at the meta-position can influence the molecule's electronic distribution and binding orientation within the enzyme's active site. While O-(2-Fluorobenzyl)hydroxylamine is a potent inhibitor, the shift of the fluorine to the meta position leads to a modest enhancement in activity. The effect of multiple halogen substitutions, such as in O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine, has also been explored, indicating that the degree and pattern of fluorination are key determinants of biological function. nih.govchemicalbook.comnih.gov

Table 1: Effect of Aromatic Ring Halogenation on IDO1 Inhibitory Potency

| Compound | Substitution | IC₅₀ (µM) |

| O-Benzylhydroxylamine | Unsubstituted | 0.8 |

| This compound | ortho-Fluoro | 0.6 |

| O-(3-Fluorobenzyl)hydroxylamine | meta-Fluoro | 0.4 |

| O-(4-Fluorobenzyl)hydroxylamine | para-Fluoro | 0.7 |

| O-(3-Chlorobenzyl)hydroxylamine | meta-Chloro | 0.3 |

| O-(3-Bromobenzyl)hydroxylamine | meta-Bromo | 0.3 |

Data sourced from Malachowski et al., 2016. nih.gov

The electronic properties of substituents on the aromatic ring play a crucial role in modulating biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the reactivity and binding affinity of the inhibitor. researchgate.net

Modulation of Linker Length and Flexibility between Aryl and Hydroxylamine (B1172632) Moieties

The linker connecting the aryl ring and the hydroxylamine functional group is another critical component for structural modification. nih.gov Alterations to this linker, which in this compound is a methylene (B1212753) (-CH₂-) group, can affect the molecule's conformation, flexibility, and the spatial orientation of the key binding elements.

Research on O-alkylhydroxylamines has explored the impact of extending or rigidifying this linker. nih.gov For instance, replacing the benzyl group with a phenethyl group (introducing an additional methylene unit) in the parent O-benzylhydroxylamine resulted in a significant decrease in IDO1 inhibitory activity. This finding suggests that the specific distance and relative rigidity provided by the single methylene linker in the benzyl framework are optimal for positioning the hydroxylamine group for effective interaction with the heme center of the enzyme. nih.gov Modifications that deviate from this optimal length appear to disrupt the favorable binding conformation, leading to reduced potency.

Table 2: Influence of Linker Modification on IDO1 Inhibitory Potency

| Compound | Linker Structure | IC₅₀ (µM) |

| O-Benzylhydroxylamine | -CH₂- | 0.8 |

| O-Phenethylhydroxylamine | -CH₂-CH₂- | > 50 |

Data sourced from Malachowski et al., 2016. nih.gov

Design and Synthesis of Disubstituted Aromatic Analogues

Building on the insights from monosubstituted derivatives, the design and synthesis of disubstituted aromatic analogues have been pursued to further refine inhibitory activity. The goal is often to combine the favorable effects of different substituents.

For example, combining two halogen atoms on the aromatic ring, such as in O-(3,4-Dichlorobenzyl)hydroxylamine and O-(3,5-Dichlorobenzyl)hydroxylamine, has been shown to yield highly potent IDO1 inhibitors. nih.gov The 3,5-dichloro analogue, in particular, demonstrated one of the strongest inhibitory activities in the series, suggesting a synergistic or additive effect of placing electron-withdrawing groups at the meta positions. nih.gov The synthesis of these compounds typically follows a general procedure where the corresponding substituted benzyl alcohol is reacted under Mitsunobu conditions with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-benzylhydroxylamine derivative. nih.govchemicalbook.com

Table 3: IDO1 Inhibitory Potency of Disubstituted Analogues

| Compound | Substitution | IC₅₀ (µM) |

| O-(3,4-Dichlorobenzyl)hydroxylamine | 3,4-Dichloro | 0.4 |

| O-(3,5-Dichlorobenzyl)hydroxylamine | 3,5-Dichloro | 0.2 |

| O-(3-Bromo-5-fluorobenzyl)hydroxylamine | 3-Bromo, 5-Fluoro | 0.2 |

Data sourced from Malachowski et al., 2016. nih.gov

Exploration of Bioisosteric Replacements (e.g., Ferrocenyl Analogues)

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In the context of aryl hydroxylamines, the phenyl ring is a common target for such replacement.

One intriguing example is the replacement of a phenyl group with a ferrocenyl moiety. Ferrocene is an organometallic compound that is structurally distinct from a phenyl ring but can function as a bioisostere. The synthesis of O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine was undertaken to explore whether this replacement could improve the potency of diaryl hydroxylamine scaffolds that are known to inhibit enzymes of the kynurenine (B1673888) pathway. This approach highlights the creative strategies employed to explore novel chemical space and potentially discover analogues with superior properties by replacing a core structural element like the benzyl group.

Rational Design Principles Guided by Mechanistic Insights

The development of this compound and its derivatives as IDO1 inhibitors is a prime example of rational, mechanism-based drug design. nih.gov The catalytic mechanism of IDO1 is believed to proceed through a heme-iron bound alkylperoxy transition or intermediate state. nih.gov The O-alkylhydroxylamine scaffold was specifically chosen as a stable structural mimic of this proposed alkylperoxy species. nih.gov

The hydroxylamine moiety (-ONH₂) is designed to coordinate with the heme iron within the enzyme's active site, mimicking the binding of the transient alkylperoxy intermediate. nih.gov The SAR data, which shows that modifications to the aryl ring and linker length significantly impact potency, supports this hypothesis. The success of this rational design approach is demonstrated by the discovery of O-benzylhydroxylamine as a sub-micromolar inhibitor and the subsequent development of even more potent analogues, such as the meta-halogenated derivatives, which exhibit nanomolar-level potency in cellular assays with limited toxicity. nih.gov This illustrates the power of using mechanistic understanding to guide the efficient discovery of new and effective enzyme inhibitors. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The current synthesis of O-alkylhydroxylamines, including the 2-fluoro-benzyl variant, often relies on established methods such as the Mitsunobu reaction or the alkylation of N-hydroxyphthalimide. nih.gov While effective, these pathways present opportunities for innovation, particularly in improving yield, reducing environmental impact, and accessing novel structural analogues.

Future research should focus on developing more efficient and greener synthetic strategies. This could involve exploring catalytic methods that avoid stoichiometric reagents. For instance, recent advancements in the synthesis of hydroxylamines include nickel-catalyzed asymmetric reduction of oximes and palladium-catalyzed hydroaminoxylation procedures, which could be adapted for O-(2-Fluorobenzyl)hydroxylamine and its derivatives. nih.gov Furthermore, developing novel transformations of primary amines or leveraging hypervalent iodine-mediated reactions could provide alternative, milder routes to this class of compounds. elsevierpure.comorganic-chemistry.org

Table 1: Potential Novel Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Challenge |

|---|---|---|

| Catalytic Asymmetric Reduction | High stereoselectivity, use of earth-abundant metals. | Adaptation to the specific substrate. |

| Palladium-Catalyzed Hydroaminoxylation | Direct formation of allylic hydroxylamines. | Substrate scope and regioselectivity control. |

| Oxidation of Secondary Amines | Use of green oxidants (e.g., ionic liquids). organic-chemistry.org | Selectivity and prevention of over-oxidation. |

Deeper Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. This is particularly true for its interaction with its primary biological target, IDO1, and its reactions as a derivatizing agent.

Future investigations should employ a combination of kinetic studies and computational chemistry to map the reaction pathways. For its biological activity, mechanistic studies could elucidate the precise nature of the interaction with the heme iron in IDO1, detailing the transition states and intermediates involved. This would parallel mechanistic investigations of other oxime-based compounds, such as those used as reactivators for inhibited cholinesterases. nih.gov In the context of analytical chemistry, understanding the kinetics of its derivatization reactions, similar to how the reaction between the related compound PFBHA and formaldehyde was shown to follow first-order kinetics, is essential for developing robust and reproducible analytical methods. researchgate.net Reactive molecular dynamics simulations could also offer atomic-level insights into its interactions with biomolecules under conditions of oxidative stress. mdpi.com

Expansion of Biological Target Profiling Beyond IDO1

The therapeutic potential of this compound is currently viewed primarily through the lens of IDO1 inhibition. However, its structural motifs suggest the possibility of interactions with other biological targets, an avenue that remains unexplored. The tryptophan catabolism pathway involves other related enzymes, such as Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which are also implicated in immune regulation and disease. nih.govnih.gov

A critical future direction is to perform comprehensive biological profiling of this compound against a panel of related enzymes. Screening against IDO2 and TDO is a logical first step to determine its selectivity and to explore the potential for developing dual- or pan-IDO/TDO inhibitors. nih.gov Beyond these, profiling against a broader range of heme-containing enzymes and other oxidoreductases could uncover novel activities and provide a more complete picture of its pharmacological profile, potentially identifying new therapeutic applications.

Advanced Computational Modeling for Predictive Design